molecular formula C18H17N3O2S B2489548 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 2034263-85-7

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide

Cat. No.: B2489548
CAS No.: 2034263-85-7
M. Wt: 339.41
InChI Key: KNCLMGPICOAJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a compound involved in various synthetic reactions. For instance, a study detailed the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with antianaphylactic activity, indicating the compound's potential in synthesizing bioactive molecules (Wagner, Vieweg, & Leistner, 1993).

Anticancer Activity

  • A research focused on the design, synthesis, and study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide revealed its promising anticancer activity. The compound demonstrated significant inhibition against various human cancer cell lines, showcasing its potential in cancer research and therapy (Huang et al., 2020).

Histone Deacetylase Inhibition

  • N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a derivative compound, acts as a histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs and showing potential as an anticancer drug. This highlights the broader applications of related compounds in epigenetic research and cancer treatment (Zhou et al., 2008).

Anti-5-Lipoxygenase Agents

  • Novel pyrazolopyrimidines derivatives, related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives showed potential as therapeutic agents in cancer and inflammatory conditions (Rahmouni et al., 2016).

Antibacterial and Antifungal Activities

  • Thieno[2,3-d]pyrimidine derivatives, closely related to the compound, have demonstrated antifungal and antibacterial activities. This suggests the compound's potential utility in developing new antimicrobial agents (Kostenko et al., 2008).

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-16-15-14(6-11-24-15)20-12-21(16)10-9-19-17(23)18(7-8-18)13-4-2-1-3-5-13/h1-6,11-12H,7-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCLMGPICOAJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.